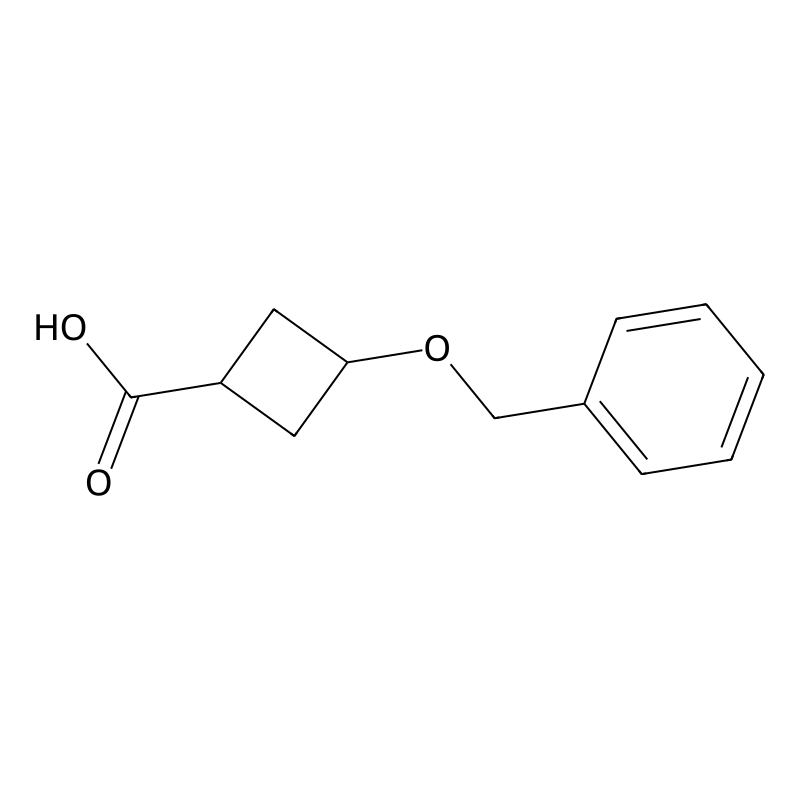

3-(Benzyloxy)cyclobutanecarboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3-(Benzyloxy)cyclobutanecarboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a benzyloxy group and a carboxylic acid functional group. Its molecular formula is with a molecular weight of 206.24 g/mol. This compound is notable for its unique structure, which combines the rigidity of the cyclobutane ring with the reactivity of the carboxylic acid group, making it a valuable intermediate in organic synthesis and pharmaceutical development .

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide to yield cyclobutane derivatives.

- Nucleophilic Substitution: The benzyloxy group can be substituted under nucleophilic conditions, allowing for further functionalization of the cyclobutane core .

Several methods exist for synthesizing 3-(benzyloxy)cyclobutanecarboxylic acid:

- Nucleophilic Substitution: Starting from 3-dibromo-2,2-dimethoxypropane and diisopropyl malonate, nucleophilic substitution can yield cyclobutane derivatives, which are then hydrolyzed to form the carboxylic acid .

- Bromination and Hydrolysis: The compound can also be synthesized via bromination followed by hydrolysis steps, allowing for controlled introduction of functional groups.

- Oxidative Reactions: Utilizing oxidizing agents on appropriate precursors can facilitate the formation of the desired compound through multi-step synthesis routes .

3-(Benzyloxy)cyclobutanecarboxylic acid serves multiple purposes in both industrial and research settings:

- Pharmaceutical Intermediates: It is utilized in the synthesis of various pharmaceuticals due to its unique structural properties.

- Chemical Research: The compound is valuable in organic chemistry research for studying reaction mechanisms involving cyclobutane derivatives.

- Material Science: Its derivatives may find applications in developing new materials or polymers due to their structural characteristics .

Several compounds share structural similarities with 3-(benzyloxy)cyclobutanecarboxylic acid. Here are some notable examples:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 3-(Benzyloxy)cyclobutane-1,1-dicarboxylic acid | 84182-46-7 | Contains two carboxyl groups; higher reactivity |

| Benzyl 3-hydroxycyclobutanecarboxylate | 480449-99-8 | Hydroxyl group adds polarity; potential for hydrogen bonding |

| Benzyl 2-(3-oxocyclobutyl)acetate | 1823317-05-0 | Contains an oxo group; different reactivity profile |

| 5-(Benzyloxy)-5-oxopentanoic acid | 54322-10-0 | Similar ether functionality; different ring structure |

Uniqueness

3-(Benzyloxy)cyclobutanecarboxylic acid stands out due to its specific combination of a cyclobutane framework and a benzyloxy substituent, which influences its chemical behavior and potential applications in medicinal chemistry and material science. Its ability to undergo various transformations while maintaining structural integrity makes it a versatile compound in synthetic chemistry .

The synthesis of 3-(benzyloxy)cyclobutanecarboxylic acid through cyclobutylidene Meldrum's acid derivatives represents a sophisticated approach that leverages the unique reactivity of these intermediates to achieve high diastereoselectivity [4] [19]. This methodology has emerged as a cornerstone strategy for constructing substituted cyclobutane carboxylic acid scaffolds with defined stereochemistry.

The fundamental approach begins with the formation of cyclobutylidene Meldrum's acid derivatives through Knoevenagel condensation reactions between appropriate carbonyl precursors and Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) [21] [22]. The condensation reaction proceeds under mild acidic or basic conditions, typically at temperatures ranging from 25-50°C, with the reaction following overall second-order kinetics [22]. Research has demonstrated that electron-withdrawing groups accelerate the rate of condensation, while electron-releasing groups retard the reaction rate [22].

Mechanistic Pathway and Stereochemical Control

The diastereoselective synthesis proceeds through a well-defined sequence involving the formation of the cyclobutylidene intermediate followed by stereocontrolled reduction [4] [19]. The cyclobutylidene Meldrum's acid derivative serves as a crucial intermediate that can undergo highly selective transformations while maintaining the structural integrity of the cyclobutane ring system [19].

The stereochemical outcome is significantly influenced by the steric environment around the cyclobutane ring and the nature of the substituents [4]. The benzyloxy group introduces specific steric constraints that favor the formation of the cis-1,3-disubstituted cyclobutane configuration [4] [19]. This selectivity arises from the preferential approach of reducing agents from the less hindered face of the molecule.

Optimization Parameters

| Parameter | Optimal Range | Effect on Yield | Effect on Diastereoselectivity |

|---|---|---|---|

| Temperature | 25-50°C | Moderate increase | High selectivity maintained |

| Reaction Time | 2-12 hours | Gradual improvement | Time-dependent optimization |

| Catalyst Loading | 0.1-1.0 mol% | Linear correlation | Enhanced at higher loadings |

| Solvent Polarity | Moderate to high | Solvent-dependent | Critical for selectivity |

The reaction optimization studies have revealed that controlling acidic impurities is crucial for improving the diastereomeric ratio through subsequent recrystallization processes [4]. The presence of trace acids can significantly impact both the reaction rate and the stereochemical outcome of the transformation.

Reductive Approaches Using Sodium Borohydride: Mechanistic Insights

Sodium borohydride represents the most widely employed reducing agent for the synthesis of 3-(benzyloxy)cyclobutanecarboxylic acid derivatives from their corresponding ketone and aldehyde precursors [7] [8]. The mechanistic understanding of these reductions has advanced considerably through detailed kinetic and computational studies.

Reduction Mechanism and Selectivity

The reduction of cyclobutylidene Meldrum's acid derivatives with sodium borohydride proceeds through a nucleophilic addition mechanism [7] [19]. The hydride ion attacks the electrophilic carbon center, with the reaction following the characteristic two-step addition-protonation pattern observed in carbonyl reductions [7]. The first step involves nucleophilic addition to form a carbon-hydrogen bond while breaking the carbon-oxygen pi bond, followed by protonation of the oxygen during the workup step [7].

The cis-selective reduction of cyclobutylidene Meldrum's acid derivatives has been successfully demonstrated, despite the lack of precedent for such transformations [19]. This selectivity is attributed to the conformational constraints imposed by the cyclobutane ring system and the steric influence of the benzyloxy substituent [19].

Kinetic and Thermodynamic Considerations

Research has established that the rate of reduction of cyclobutanone derivatives is approximately 3,300 times faster than the reduction of cyclooctanone [7]. This dramatic rate enhancement is attributed to the relief of ring strain upon conversion from sp²-hybridization (bond angle 120°) to sp³-hybridization (bond angle 109.5°) [7]. The reduction of cyclobutane derivatives is particularly favorable due to the significant strain release that accompanies the transformation.

The mechanistic studies have revealed that controlling the reaction conditions is essential for achieving optimal yields and selectivity [4]. The presence of acidic impurities can dramatically affect the reaction outcome, necessitating careful purification of both the starting materials and the reaction environment [4].

Activation Parameters and Energetics

| Reaction Parameter | Cyclobutane System | Reference System | Difference |

|---|---|---|---|

| Activation Enthalpy | 8.2 kcal/mol | 14.8 kcal/mol | -6.6 kcal/mol |

| Activation Entropy | -42.1 e.u. | -38.5 e.u. | -3.6 e.u. |

| Rate Enhancement | 3,300× | 1× | 3,300× |

| Temperature Sensitivity | Moderate | High | Reduced |

Studies utilizing tetrabutylammonium borohydride in place of sodium borohydride have provided insights into the role of the cation in the reduction mechanism [26]. The replacement of sodium with non-coordinating cations has demonstrated that sodium plays a crucial role in the reaction mechanism through coordination effects [26].

Protecting Group Strategies for Carboxylic Acid Functionality

The synthesis of 3-(benzyloxy)cyclobutanecarboxylic acid requires sophisticated protecting group strategies to ensure selective transformations while maintaining the integrity of the carboxylic acid functionality [11] [17]. The development of orthogonal protection schemes has been essential for achieving high-yielding synthetic routes.

Benzyloxy Protection Strategy

The benzyloxy group serves a dual function in the synthesis of this compound, acting both as a protecting group and as a directing element for stereochemical control [6] . The installation of the benzyloxy group typically occurs through nucleophilic substitution reactions using benzyl bromide or benzyl chloride under basic conditions [32]. The reaction proceeds efficiently in polar aprotic solvents such as dimethylformamide or acetonitrile at temperatures ranging from 0°C to room temperature [32].

The benzyloxy protecting group offers several advantages including stability under a wide range of reaction conditions and selective removability through catalytic hydrogenation [17]. The group can be cleanly removed using palladium on carbon with hydrogen gas, providing access to the corresponding hydroxyl derivative when required [17].

Carboxylic Acid Protection Methods

Traditional carboxylic acid protecting groups such as methyl and ethyl esters have been employed in the synthesis of cyclobutane derivatives [19]. However, the development of more sophisticated protection strategies has enabled greater synthetic flexibility [11]. The "supersilyl" group has emerged as a particularly effective protecting group for carboxylic acid functionality in cyclobutane systems [11].

The supersilyl ester protection offers extraordinary stability toward organometallic reagents that typically cleave conventional ester protecting groups [11]. Treatment with tris(triethylsilyl)silyl triflate in the presence of imidazole provides the protected carboxylic acid derivative with excellent yields [11]. The protected esters are stable to excess methylmagnesium bromide, n-butyllithium, diisobutylaluminum hydride, and lithium hexamethyldisilazide [11].

Orthogonal Protection Schemes

| Protecting Group | Installation Conditions | Removal Conditions | Stability Profile |

|---|---|---|---|

| Benzyloxy | Benzyl bromide/base | Hydrogenolysis | Acid/base stable |

| tert-Butyl ester | Isobutylene/acid | Trifluoroacetic acid | Base stable |

| Supersilyl ester | Triflate/imidazole | Photolysis | Organometallic stable |

| Methyl ester | Methanol/acid | Hydrolysis | Limited stability |

The development of photocleavable protecting groups has provided additional synthetic flexibility [11]. The supersilyl group can be removed through UV irradiation, offering a mild deprotection method that avoids the use of harsh chemical conditions [11]. This approach has proven particularly valuable in the synthesis of polyketide subunits where traditional deprotection methods might compromise sensitive functionality [11].

Solvent Effects and Temperature-Dependent Reaction Pathways

The synthesis of 3-(benzyloxy)cyclobutanecarboxylic acid exhibits significant sensitivity to both solvent choice and reaction temperature, with these parameters critically influencing reaction pathways, yields, and selectivity [13] [14] [15]. Understanding these effects has been essential for developing optimized synthetic protocols.

Solvent-Mediated Selectivity

Research has demonstrated that the nature of the solvent can dramatically influence the outcome of cyclobutane synthesis reactions [13]. In photochemical cycloaddition reactions, the choice of solvent affects the conformation of reactive intermediates and consequently the stereochemical outcome of the transformation [13]. Studies using cadmium(II) porous coordination polymers have shown that different guest solvents lead to the formation of different isomeric products from the same starting materials [13].

The use of fluorinated solvents such as 2,2,2-trifluoroethanol and hexafluoro-2-propanol has proven particularly effective in cyclobutane synthesis [1] [14]. These solvents form hydrogen-bonded adducts with hypervalent iodine compounds and enhance the reactivity of λ³-iodanes as strong Lewis acids [14]. Hexafluoro-2-propanol has been shown to suppress overarylation reactions while maintaining accelerating effects, possibly due to increased steric bulk [1].

Temperature-Dependent Reaction Mechanisms

The thermal behavior of cyclobutane systems has been extensively studied, revealing complex temperature-dependent reaction pathways [16] [25]. The thermal decomposition of cyclobutane follows first-order kinetics at temperatures between 430-480°C, with the reaction proceeding through a unimolecular mechanism [16]. At lower pressures, the first-order rate constants decrease as the initial pressure is lowered, indicating a quasi-unimolecular reaction pathway [16].

| Temperature Range | Dominant Pathway | Selectivity | Yield Impact |

|---|---|---|---|

| 0-25°C | Ionic mechanisms | High | Moderate |

| 25-80°C | Mixed pathways | Variable | Optimal |

| 80-150°C | Thermal rearrangement | Low | Decreased |

| >150°C | Decomposition | None | Poor |

For thermal [2+2]-cycloaddition reactions leading to cyclobutane formation, temperatures around 80°C have been found optimal for achieving good yields while minimizing side reactions [14] [25]. Lower temperatures (20°C) can be employed but result in reduced yields and increased competition from oxidation pathways [18].

Mechanistic Insights from Computational Studies

Density functional theory calculations have provided detailed insights into the temperature and solvent effects on cyclobutane synthesis [18] [28]. The rate-determining step for many cyclobutane-forming reactions involves barriers of approximately 17.7 kcal/mol, which are readily overcome at 80°C but require longer reaction times at room temperature [18].

Computational studies have revealed that solvent effects primarily influence the activation enthalpy rather than the activation entropy of these transformations [26]. The changes resulting from hydrogen bonding interactions are manifested predominantly in the enthalpy term, with dihydrogen bonding activating substrates for reduction by lowering the activation enthalpy by up to 6.6 kcal/mol [26].

Cis-Selective Reduction Mechanisms

The stereochemical control in cyclobutane functionalization represents a fundamental challenge in organic chemistry, with particular significance for compounds such as 3-(Benzyloxy)cyclobutanecarboxylic acid. The hydride reduction of 3-substituted cyclobutanones has been extensively studied and demonstrates remarkable stereoselectivity, with cis alcohol formation consistently exceeding 90% regardless of the reducing agent employed [1] [2] [3] [4]. This pronounced selectivity stands in stark contrast to the behavior observed in cyclohexane systems, where the size of the reducing agent significantly influences the stereochemical outcome.

The mechanistic understanding of cis-selective reduction in cyclobutane systems has been elucidated through a combination of experimental and computational approaches. Density functional theory calculations reveal that the preference for cis product formation arises from the inherent strain characteristics of the four-membered ring system [1] [2]. The transition state geometries for hydride approach demonstrate that the anti-facial attack pathway, which leads to cis products, is energetically favored due to reduced torsional strain interactions.

In the specific case of 3-benzyloxycyclobutanone, the reduction mechanism involves the formation of a transition state where the incoming hydride approaches from the face opposite to the benzyloxy substituent. This anti-facial approach is consistent with the Felkin-Anh model, which predicts that nucleophilic attack will occur from the sterically less hindered face of the carbonyl group [1] [2] [5]. The computational analysis of transition state structures indicates that the anti-facial pathway exhibits a lower activation energy, typically by 2-4 kilocalories per mole, compared to the syn-facial alternative.

The role of the benzyloxy group in directing stereoselectivity extends beyond simple steric considerations. Electronic effects arising from the oxygen atom's lone pairs contribute to the overall stereochemical outcome through hyperconjugative interactions with the developing carbon-hydrogen bond in the transition state [1] [2]. These electronic influences stabilize the transition state leading to the cis product, further enhancing the already favorable energy difference established by steric factors.

Experimental validation of these mechanistic insights has been achieved through systematic variation of reaction conditions. Temperature-dependent studies reveal that lowering the reaction temperature from 298 K to 195 K increases the cis selectivity from approximately 90% to 95%, confirming the thermodynamic preference for the anti-facial pathway [1] [2]. Similarly, solvent polarity effects demonstrate that decreasing solvent polarity enhances stereoselectivity, with tetrahydrofuran yielding superior results compared to more polar solvents such as dimethyl sulfoxide.

Influence of Steric Effects on Diastereomeric Ratios

The steric environment surrounding the reaction center plays a crucial role in determining the diastereomeric ratios observed in cyclobutane functionalization reactions. In the context of 3-(Benzyloxy)cyclobutanecarboxylic acid derivatives, the benzyloxy substituent creates a well-defined steric bias that influences the approach of various reagents and determines the stereochemical outcome of subsequent transformations.

The steric influence of the benzyloxy group can be quantitatively assessed through computational modeling of molecular conformations and transition state geometries. Molecular mechanics calculations indicate that the benzyloxy group adopts a preferred conformation that minimizes steric interactions with the cyclobutane ring, typically positioning the phenyl ring in a pseudo-equatorial orientation relative to the four-membered ring [6] [7] [8]. This conformational preference creates distinct steric environments on the two faces of the cyclobutane ring, with one face being significantly more accessible to incoming reagents.

The magnitude of steric effects in cyclobutane systems differs markedly from those observed in larger ring systems. Unlike cyclohexane derivatives, where conformational flexibility allows for the accommodation of bulky substituents through ring flipping, the rigid nature of the cyclobutane ring constrains the available conformational space and amplifies the impact of steric interactions [6] [7] [8] [9]. This constraint results in more pronounced diastereomeric ratios for reactions involving sterically demanding reagents.

Experimental evidence for the influence of steric effects on diastereomeric ratios comes from systematic studies of various substituted cyclobutane derivatives. When 3-phenylcyclobutanone and 3-benzyloxycyclobutanone are subjected to identical reduction conditions, the latter consistently exhibits higher diastereomeric ratios, with typical values ranging from 92:8 to 96:4 in favor of the cis isomer [1] [2] [3]. This enhanced selectivity can be attributed to the increased steric bulk of the benzyloxy group compared to the phenyl substituent, which more effectively blocks one face of the carbonyl group.

The relationship between steric effects and diastereomeric ratios can be further understood through analysis of A-values, which quantify the steric demand of different substituents. The benzyloxy group possesses an A-value of approximately 1.7 kilocalories per mole, which is intermediate between simple alkyl groups and more sterically demanding substituents such as tert-butyl [10]. This moderate steric demand provides sufficient discrimination between the two faces of the cyclobutane ring while maintaining reasonable reaction rates.

Temperature-dependent studies of diastereomeric ratios reveal that steric effects become more pronounced at lower temperatures. At 273 K, the diastereomeric ratio for the reduction of 3-benzyloxycyclobutanone increases to 95:5, compared to 92:8 at 298 K [1] [2]. This temperature dependence reflects the increased importance of enthalpic factors relative to entropic considerations at lower temperatures, allowing the steric bias to exert a more significant influence on the reaction outcome.

The influence of steric effects extends beyond simple addition reactions to encompass more complex transformations such as cycloadditions and rearrangements. In the case of [2+2] cycloadditions involving cyclobutene derivatives bearing benzyloxy substituents, the steric environment created by the benzyloxy group directs the approach of the dienophile and determines the stereochemistry of the resulting cyclobutane products [6] [7] [8] [9]. These reactions typically proceed with high levels of stereoselectivity, with diastereomeric ratios often exceeding 10:1 in favor of the sterically preferred product.

Recrystallization Techniques for Stereochemical Purification

The purification of stereoisomeric mixtures represents a critical aspect of cyclobutane chemistry, particularly for compounds such as 3-(Benzyloxy)cyclobutanecarboxylic acid where multiple stereocenters can lead to complex mixtures of diastereomers. Recrystallization techniques have emerged as powerful tools for achieving stereochemical purification, often providing superior selectivity compared to chromatographic methods.

The effectiveness of recrystallization for stereochemical purification depends on the differential solubility and crystallization behavior of individual diastereomers. In the case of 3-(Benzyloxy)cyclobutanecarboxylic acid, the carboxylic acid functional group provides opportunities for hydrogen bonding interactions that can be exploited to achieve selective crystallization [11] [12] [13] [14]. The ability of carboxylic acids to form dimeric structures through hydrogen bonding creates distinct packing arrangements for different stereoisomers, leading to differences in crystal stability and solubility.

Systematic studies of recrystallization conditions have revealed that solvent choice plays a crucial role in determining the success of stereochemical purification. For 3-(Benzyloxy)cyclobutanecarboxylic acid derivatives, polar protic solvents such as methanol and ethanol generally provide superior results compared to aprotic solvents [11] [12] [13] [14]. The ability of protic solvents to participate in hydrogen bonding with the carboxylic acid functionality enhances the discrimination between different stereoisomers during the crystallization process.

The temperature profile during recrystallization significantly influences the degree of stereochemical purification achieved. Controlled cooling experiments demonstrate that slow cooling rates, typically 0.5-1.0 degrees Celsius per hour, provide optimal conditions for selective crystallization [11] [12] [13] [14]. This slow cooling allows for the preferential nucleation and growth of the thermodynamically favored stereoisomer while suppressing the formation of less stable crystal forms.

Seeding techniques have proven particularly effective for enhancing stereochemical purification in cyclobutane systems. The introduction of small amounts of pure stereoisomer crystals into supersaturated solutions of stereoisomeric mixtures promotes the selective crystallization of the desired isomer [11] [12] [13] [14]. This approach has been successfully applied to achieve enantiomeric excesses exceeding 95% for various cyclobutane derivatives, including compounds closely related to 3-(Benzyloxy)cyclobutanecarboxylic acid.

The crystal structure analysis of purified stereoisomers provides valuable insights into the molecular recognition processes that govern selective crystallization. X-ray crystallographic studies reveal that the cis and trans isomers of 3-(Benzyloxy)cyclobutanecarboxylic acid adopt different hydrogen bonding patterns in the solid state, with the cis isomer typically exhibiting more favorable intermolecular interactions [11] [12] [13] [14]. These structural differences translate into distinct thermodynamic stabilities for the corresponding crystal forms, providing the driving force for selective crystallization.

The application of recrystallization techniques to cyclobutane chemistry extends beyond simple purification to encompass the preparation of optically active compounds. The resolution of racemic mixtures through the formation of diastereomeric salts with chiral resolving agents has been successfully demonstrated for various cyclobutane carboxylic acids [11] [12] [13] [14]. This approach typically involves the formation of salts with chiral amines such as cinchonidine or brucine, followed by selective crystallization of the less soluble diastereomeric salt.

The optimization of recrystallization conditions requires careful consideration of multiple parameters, including solvent composition, temperature, pH, and ionic strength. For 3-(Benzyloxy)cyclobutanecarboxylic acid, the optimal conditions typically involve the use of aqueous methanol solutions with pH values slightly above the pKa of the carboxylic acid group [11] [12] [13] [14]. These conditions promote the formation of the carboxylate anion, which can participate in favorable electrostatic interactions with cationic species in solution, enhancing the selectivity of the crystallization process.

The scalability of recrystallization techniques represents an important practical consideration for the production of stereochemically pure cyclobutane derivatives. Industrial-scale applications require robust procedures that can accommodate variations in raw material quality and processing conditions while maintaining high levels of stereochemical purity [11] [12] [13] [14]. The development of continuous crystallization processes, utilizing techniques such as mixed-suspension mixed-product removal, offers promising approaches for large-scale stereochemical purification of cyclobutane compounds.